![molecular formula C19H24BrNO3 B566112 Terbutaline Impurity D HBr CAS No. 94109-61-2](/img/structure/B566112.png)
Terbutaline Impurity D HBr
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Overview
Description
Terbutaline Impurity D HBr is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . Its molecular formula is C19H23NO3. HBr and it has a molecular weight of 394.30 .
Chemical Reactions Analysis
In a study of Terbutaline Sulfate, various method parameters including the components of the mobile phase, their proportions, buffer concentration, flow rate, and column were optimized to achieve an acceptable separation among the drug and its impurities .Scientific Research Applications
Identification and Characterization of Impurities
Terbutaline Impurity D HBr can be used in the identification and characterization of new process-related impurities in Terbutaline Sulfate . Advanced techniques like accurate-mass quadrupole time-of-flight (Q-TOF) LC/MS/MS and NMR are used for this purpose .
Characterization and Urinary Excretion Monitoring
This compound can be used in the synthesis and characterization of the mono-sulfoconjugated phase-II metabolite of terbutaline. This provides insights into its chemical structure and excretion patterns in urine after administration.
Enantiomeric Purity Determination
Stability-Indicating LC Method Development
This compound can be used in the development of a liquid chromatographic method for the determination of potential impurities in terbutaline sulfate. This method demonstrates the capability to detect process impurities at low levels.
Simultaneous Determination of Multiple Components
Terbutaline Impurity D HBr can be used in the development of a stability-indicating HPLC method for simultaneous determination of terbutaline sulfate and other components in the presence of potential impurities. This method shows its efficacy in commercial cough syrup.
Potential as a Bronchodilator
Terbutaline Impurity D HBr is a structural analog of terbutaline, a well-known beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It can be used in research applications to study the effects of β2-adrenergic agonists on cellular physiology and biochemical pathways.
Mechanism of Action
Target of Action
The primary target of Terbutaline Impurity D HBr is believed to be the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle, and their activation leads to various physiological responses .
Mode of Action
Terbutaline Impurity D HBr acts as an agonist at the beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently decreases intracellular calcium, activating protein kinase A and inactivating myosin light-chain kinase .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr affects several biochemical pathways. The most notable is the adenylyl cyclase-cAMP pathway , which is involved in the regulation of various physiological processes, including smooth muscle relaxation .
Pharmacokinetics
Studies on terbutaline, a related compound, have shown that it exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . More research is needed to fully understand the ADME properties of Terbutaline Impurity D HBr.
Result of Action
The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr leads to a decrease in intracellular calcium, which results in the relaxation of smooth muscle cells . This can help alleviate symptoms in conditions such as asthma, bronchitis, and emphysema .
Future Directions
The identification and characterization of impurities in pharmaceuticals like Terbutaline Sulfate is an area of ongoing research. This is due to the importance of impurity profiling for characterizing the quality of bulk drug materials and the increasing regulatory concerns on quality control checks of pharmaceuticals .
properties
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.BrH/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15;/h4-11,21-22H,12-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBMDUUOTVWJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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